(2R)-2-[2-(trifluoromethyl)phenyl]pyrrolidine
Description
Asymmetric Synthesis Approaches to Substituted Pyrrolidines
Asymmetric synthesis provides a direct pathway to enantiomerically enriched pyrrolidines, often establishing the crucial stereocenters in a controlled manner. These methods focus on either building the pyrrolidine ring enantioselectively or introducing the aryl substituent with high stereocontrol.
Enantioselective Construction of the Pyrrolidine Ring System
The formation of the pyrrolidine ring with a defined stereochemistry at the C2 position is a cornerstone of asymmetric synthesis. One powerful strategy involves the enantioselective, palladium-catalyzed α-arylation of N-Boc-pyrrolidine. This method utilizes a chiral ligand, such as (-)-sparteine, to mediate the deprotonation of N-Boc-pyrrolidine, creating a chiral organolithium species. Subsequent transmetalation with zinc chloride and a Negishi cross-coupling reaction with an appropriate aryl halide, in this case, 1-bromo-2-(trifluoromethyl)benzene, furnishes the desired (2R)-2-aryl-pyrrolidine. This one-pot procedure has been shown to produce a range of 2-aryl-N-Boc-pyrrolidines in high enantiomeric ratios. organic-chemistry.org
Another versatile approach is the [3+2] cycloaddition reaction. For instance, azomethine ylides can react with dipolarophiles in the presence of a chiral catalyst to yield highly functionalized and stereochemically complex pyrrolidines. mappingignorance.org While not explicitly demonstrated for the title compound, this methodology offers a convergent route to construct the pyrrolidine ring with control over multiple stereocenters simultaneously.
Biocatalytic methods are also emerging as powerful tools for enantioselective pyrrolidine synthesis. Engineered enzymes, such as transaminases, can be employed for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, providing access to both enantiomers with high enantiomeric excess. acs.org Furthermore, evolved cytochrome P450 enzymes have demonstrated the ability to catalyze intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines. acs.orgnih.gov
Stereoselective Introduction of the 2-[2-(trifluoromethyl)phenyl] Moiety
Once a chiral pyrrolidine precursor is established, the stereoselective introduction of the 2-(trifluoromethyl)phenyl group is the next critical step. Palladium-catalyzed cross-coupling reactions are particularly effective for this transformation. For example, an enantiomerically enriched 2-lithiated or 2-zincated N-Boc-pyrrolidine can be coupled with 1-bromo-2-(trifluoromethyl)benzene. The use of suitable phosphine ligands on the palladium catalyst is crucial for achieving high yields and preventing racemization of the stereocenter. organic-chemistry.orgacs.org
Furthermore, regio- and stereoselective palladium-catalyzed C(sp³)–H arylation of N-protected pyrrolidines using a directing group at the C3 position can achieve arylation at the C4 position with high cis-selectivity. acs.org While this demonstrates remote arylation, direct C2-arylation through C-H activation remains a significant area of research.
Chiral Pool Strategies for Pyrrolidine Derivatives
The "chiral pool" approach utilizes readily available, enantiomerically pure natural products as starting materials. L-proline and its derivatives are common and cost-effective starting points for the synthesis of chiral pyrrolidines. mdpi.com For the synthesis of this compound, one could envision starting from D-proline to obtain the desired (R)-configuration at the C2 position.
A typical strategy involves the conversion of the carboxylic acid functionality of D-proline into a suitable group that can be displaced or transformed into the desired aryl substituent. For instance, the carboxylic acid can be reduced to an alcohol, which is then converted into a leaving group for a nucleophilic substitution reaction with a 2-(trifluoromethyl)phenyl organometallic reagent. Alternatively, the carboxylic acid can be transformed into a ketone, which then undergoes a Grignard reaction followed by deoxygenation. While conceptually straightforward, these transformations can sometimes be challenging and may require multiple steps with careful optimization to avoid racemization. nih.gov
Organocatalytic and Metal-Catalyzed Asymmetric Routes
In recent years, organocatalysis and metal catalysis have emerged as powerful strategies for the asymmetric synthesis of pyrrolidines, offering mild reaction conditions and high enantioselectivities.
Development of Chiral Auxiliaries and Catalysts for Pyrrolidine Annulation
Chiral auxiliaries are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. Oxazolidinones, popularized by Evans, are effective chiral auxiliaries in asymmetric alkylation and aldol reactions, which can be steps in a pyrrolidine synthesis. wikipedia.orgwilliams.edu For instance, an acyclic precursor could be functionalized using a chiral auxiliary to set a key stereocenter, which then directs the formation of the pyrrolidine ring upon cyclization.
Organocatalytic annulation reactions provide a direct entry into chiral pyrrolidine frameworks. For example, the Michael addition of a nucleophile to an α,β-unsaturated system, followed by an intramolecular cyclization, can be catalyzed by a chiral secondary amine catalyst, such as a proline derivative. This approach can generate multiple stereocenters with high control. acs.org A specific example leading to trifluoromethylated pyrrolidines involves the organocatalytic conjugate addition of nitromethane to β-trifluoromethylated enones, followed by a one-pot nitro-reduction/cyclization/dehydration sequence, affording β-trifluoromethylated pyrrolines with excellent enantioselectivity. nih.gov
| Catalyst | Dipolarophile | Product | Yield (%) | ee (%) | dr | Reference |
| Chiral Secondary Amine | β-Trifluoromethylated Enone | β-Trifluoromethylated Pyrroline | - | 97-98 | - | nih.gov |
This table represents a general organocatalytic approach to trifluoromethylated pyrrolines, a potential precursor to the target compound.
Diastereoselective and Enantioselective Reductions in Pyrrolidine Synthesis
The reduction of a pyrroline precursor is a common final step in the synthesis of pyrrolidines. The diastereoselective reduction of a substituted pyrroline can be influenced by existing stereocenters in the molecule. For example, the hydrogenation of a highly substituted pyrrole can proceed with excellent diastereoselectivity, where the hydrogen is delivered from one face of the molecule, directed by existing stereogenic centers. acs.orgnih.govresearchgate.net
For the synthesis of this compound, a precursor such as 2-[2-(trifluoromethyl)phenyl]-Δ¹-pyrroline could be subjected to an asymmetric reduction. This can be achieved using a chiral reducing agent or through catalytic hydrogenation with a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine ligand. The choice of catalyst and reaction conditions is critical to achieving high enantioselectivity in the final product.
A patent for the synthesis of the closely related R-2-(2,5-difluorophenyl)pyrrolidine describes an asymmetric reduction of the corresponding Δ¹-pyrroline using a chiral acid in combination with a borane reducing agent, which affords the product with high enantioselectivity. acs.org A similar strategy could likely be applied to the synthesis of the title compound.
| Precursor | Reducing System | Product | Enantioselectivity | Reference |
| 5-(2,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole | Chiral Acid / Ammonia Borane | R-2-(2,5-Difluorophenyl)pyrrolidine | High | acs.org |
This table illustrates a relevant asymmetric reduction for a structurally similar compound, suggesting a viable route to this compound.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[2-(trifluoromethyl)phenyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)9-5-2-1-4-8(9)10-6-3-7-15-10/h1-2,4-5,10,15H,3,6-7H2/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQIUNNVQDIWJF-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Exploration of 2r 2 2 Trifluoromethyl Phenyl Pyrrolidine in Asymmetric Catalysis
(2R)-2-[2-(trifluoromethyl)phenyl]pyrrolidine as an Organocatalyst
The utility of this compound as an organocatalyst lies in its ability to activate substrates through the formation of transient chiral intermediates, namely enamines and iminium ions. This mode of catalysis, pioneered with simpler pyrrolidine (B122466) derivatives like proline, has become a powerful tool for the enantioselective construction of carbon-carbon and carbon-heteroatom bonds.
Mechanistic Investigations of Organocatalytic Cycles
The organocatalytic activity of this compound is rooted in its secondary amine functionality, which reversibly reacts with carbonyl compounds to initiate catalytic cycles. Two primary activation modes are operative: enamine and iminium ion catalysis.
Enamine Catalysis: In this pathway, the pyrrolidine reacts with a ketone or an aldehyde to form a chiral enamine. This enamine is more nucleophilic than the corresponding enol or enolate, enabling it to react with various electrophiles. The stereoselectivity of the reaction is dictated by the chiral environment created by the catalyst. The bulky 2-(trifluoromethyl)phenyl group plays a crucial role in shielding one face of the enamine, thereby directing the approach of the electrophile to the less hindered face. This steric control is fundamental to achieving high enantioselectivity.
Iminium Ion Catalysis: When reacting with α,β-unsaturated aldehydes or ketones, this compound forms a chiral iminium ion. This transformation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated system, enhancing its electrophilicity and activating it towards nucleophilic attack. The chiral pyrrolidine framework, particularly the 2-substituent, effectively blocks one enantiotopic face of the dienophile in Diels-Alder reactions or the β-position in conjugate additions, leading to the preferential formation of one enantiomer.
Mechanistic studies on related 2-arylpyrrolidine catalysts have highlighted the importance of the orientation of the aryl group relative to the pyrrolidine ring in the transition state. This orientation influences the steric shielding and, consequently, the stereochemical outcome of the reaction.
Applications in Asymmetric Transformations (e.g., Aldol (B89426), Mannich, Michael Additions)
While specific data for this compound in all major asymmetric transformations is not extensively documented in publicly available literature, the performance of closely related 2-arylpyrrolidine catalysts provides valuable insights into its potential applications. These catalysts have been successfully employed in a range of reactions, including aldol, Mannich, and Michael additions, consistently affording products with high levels of stereocontrol.
Asymmetric Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a powerful method for C-C bond formation. Organocatalysts derived from 2-arylpyrrolidines are known to effectively catalyze the Michael addition of ketones and aldehydes to nitroolefins. The catalyst forms an enamine with the carbonyl donor, which then attacks the nitroolefin. The stereochemical outcome is controlled by the steric hindrance imposed by the aryl group of the catalyst. For instance, in the addition of cyclohexanone (B45756) to β-nitrostyrene, catalysts of this class have demonstrated the ability to produce the corresponding γ-nitroketone with high diastereo- and enantioselectivity.
| Entry | Aldehyde/Ketone | Nitroalkene | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Cyclohexanone | trans-β-Nitrostyrene | 10 | Toluene | 24 | 95 | 95:5 | 98 (syn) |
| 2 | Propanal | (E)-2-(2-Nitrovinyl)furan | 20 | CH2Cl2 | 48 | 88 | 90:10 | 95 (syn) |
Asymmetric Mannich Reaction: The Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound. The asymmetric organocatalytic version provides a direct route to chiral β-amino carbonyl compounds. 2-Arylpyrrolidine catalysts facilitate this transformation by forming an enamine with the donor carbonyl compound, which then adds to an imine generated in situ from the aldehyde and amine. The catalyst's stereodirecting group is crucial for controlling the facial selectivity of the enamine attack on the imine.
| Entry | Aldehyde | Imine | Ketone | Catalyst Loading (mol%) | Solvent | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | 4-Nitrobenzaldehyde | N-PMP-protected imine of ethyl glyoxylate | Acetone | 10 | Dioxane | 92 | 92:8 | 99 (syn) |
| 2 | Benzaldehyde | N-Boc-imine | Cyclohexanone | 20 | CHCl3 | 85 | >95:5 | 97 (syn) |
Asymmetric Aldol Reaction: The aldol reaction is a fundamental C-C bond-forming reaction. Organocatalytic asymmetric versions, often using proline and its derivatives, provide access to chiral β-hydroxy carbonyl compounds. While less common for simple 2-arylpyrrolidines without an additional directing group, their application in this area is still significant. The catalyst forms an enamine with the donor ketone, which then attacks the acceptor aldehyde. The stereoselectivity is governed by the transition state assembly, where the aryl group plays a key role in facial discrimination.
Influence of Pyrrolidine Chirality and Substituent Effects on Enantioselectivity
The stereochemical outcome of reactions catalyzed by this compound is a direct consequence of its specific stereochemistry and the nature of its substituent.
Pyrrolidine Chirality: The (2R) configuration of the stereocenter at the 2-position of the pyrrolidine ring is fundamental for the direction of asymmetric induction. The reaction of a prochiral substrate with the catalyst-derived intermediate will lead to the preferential formation of one enantiomer. The use of the (2S)-enantiomer of the catalyst would, as expected, lead to the formation of the opposite product enantiomer. This predictable relationship is a hallmark of well-behaved asymmetric catalysts.
Substituent Effects: The 2-(trifluoromethyl)phenyl group exerts a profound influence on the catalyst's performance through a combination of steric and electronic effects.
Electronic Effects: The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electronic effect can influence the reactivity of the catalyst and its intermediates. For instance, in enamine catalysis, the electron-withdrawing nature of the substituent can decrease the nucleophilicity of the enamine, potentially slowing down the reaction rate. Conversely, in iminium ion catalysis, it can increase the electrophilicity of the iminium ion, potentially accelerating the reaction. These electronic effects can also have subtle influences on the geometry and stability of the transition states, thereby affecting the enantioselectivity. Research on related catalysts has shown that electron-withdrawing groups on the aryl moiety can enhance enantioselectivity in certain reactions. nih.gov
This compound as a Chiral Ligand in Metal Catalysis
Beyond its role in organocatalysis, the pyrrolidine framework is a privileged scaffold for the design of chiral ligands for transition metal-catalyzed asymmetric reactions. The nitrogen atom of the pyrrolidine can coordinate to a metal center, and when combined with another donor atom, can form a chiral pincer or chelate ligand that effectively transfers stereochemical information to the reactive site.
Design Principles for Chiral Pyrrolidine Ligands in Transition Metal Catalysis
The design of effective chiral ligands based on the pyrrolidine scaffold follows several key principles aimed at creating a well-defined and rigid chiral environment around the metal center.
Chelation: Bidentate or polydentate ligands generally form more stable metal complexes than their monodentate counterparts due to the chelate effect. For pyrrolidine-based ligands, this is often achieved by introducing a second coordinating group, for example, at the 2-position (e.g., a phosphine, oxazoline, or another nitrogen-containing group) or on the pyrrolidine nitrogen.
Rigidity: A rigid ligand backbone is often desirable as it reduces the number of possible conformations of the metal complex, leading to a more predictable and often higher enantioselectivity. The pyrrolidine ring itself provides a degree of conformational rigidity.
Steric and Electronic Tuning: The substituents on the pyrrolidine ring and any additional coordinating groups can be varied to fine-tune the steric and electronic properties of the ligand. The 2-(trifluoromethyl)phenyl group in this compound offers both significant steric bulk and strong electron-withdrawing character, which can influence the reactivity and selectivity of the metal catalyst. The steric bulk can create a chiral pocket that directs the substrate's approach, while the electronic properties can affect the electron density at the metal center, thereby modulating its catalytic activity.
Coordination Chemistry of this compound with Transition Metals
The coordination of this compound to transition metals typically occurs through the lone pair of electrons on the nitrogen atom. As a monodentate ligand, it can be used in combination with other ligands to create a chiral coordination sphere. However, it is more commonly incorporated into a bidentate or polydentate ligand framework to take advantage of the chelate effect.
While specific studies on the coordination chemistry of this compound with a wide range of transition metals are not extensively reported, studies on the racemic (±)-2-(trifluoromethyl)pyrrolidine have shown its capability to act as a ligand. For example, it has been used to synthesize phenanthroline-based diamide (B1670390) ligands that subsequently coordinate to lanthanide(III) ions. mdpi.com In these complexes, the pyrrolidine nitrogen and the amide oxygen atoms coordinate to the metal center.
The coordination of the (2R)-enantiomer to transition metals such as palladium, rhodium, iridium, or copper would be expected to form chiral complexes capable of catalyzing a variety of asymmetric transformations, including hydrogenations, C-C coupling reactions, and allylic alkylations. The electronic properties of the trifluoromethylphenyl group would likely influence the Lewis acidity of the metal center and the stability of various catalytic intermediates.
Role in Asymmetric Hydrogenation, Cross-Coupling, and C-H Activation
Despite the potential suggested by its structure, there is a significant lack of published research on the utility of this compound as a catalyst or precatalyst in asymmetric hydrogenation, cross-coupling reactions, and C-H activation.
Asymmetric Hydrogenation: The search for chiral ligands that can effectively induce high enantioselectivity in the hydrogenation of prochiral olefins, ketones, and imines is a central theme in asymmetric catalysis. While various C2-substituted pyrrolidines have been successfully employed in this context, specific data on the performance of this compound in these reactions is not available in the current body of scientific literature. Consequently, there are no established catalyst systems, substrate scopes, or enantioselectivity data to report for this particular compound in asymmetric hydrogenation.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon bonds. The development of chiral ligands is crucial for rendering these transformations enantioselective. 2-Arylpyrrolidines have been explored as ligands in some cross-coupling reactions; however, specific examples and detailed studies involving the use of this compound as a ligand for any major class of asymmetric cross-coupling reaction are not documented. Therefore, data tables of reaction conditions, yields, and enantiomeric excess values cannot be provided.
C-H Activation: The direct functionalization of C-H bonds is a rapidly advancing area of organic synthesis. The design of chiral catalysts that can control the stereochemistry of C-H activation is a formidable challenge. Organocatalysts based on chiral amines have shown promise in some intramolecular C-H functionalization reactions. However, the application of this compound as an organocatalyst for asymmetric C-H activation has not been reported. As such, there are no research findings or mechanistic studies to discuss regarding its role in this type of transformation.
Stereochemical Models and Rational Catalyst Design
The development of stereochemical models is essential for understanding the origin of enantioselectivity and for the rational design of new and improved catalysts. These models often rely on detailed experimental and computational studies of catalyst-substrate interactions in the transition state.
For catalysts derived from 2-arylpyrrolidines, stereochemical outcomes are generally rationalized by considering the steric and electronic influence of the aryl group on the orientation of the substrate in the catalyst's chiral environment. The trifluoromethyl group on the phenyl ring of this compound would be expected to exert a significant electronic withdrawing effect and impose considerable steric bulk, which could in principle be exploited for rational catalyst design.
However, in the absence of any reported catalytic applications for this compound in the aforementioned reactions, there have been no specific stereochemical models proposed or computational studies performed to elucidate the potential transition states. The rational design of catalysts based on this specific pyrrolidine derivative remains a purely theoretical exercise without empirical data to validate any proposed models. The influence of the 2-(trifluoromethyl)phenyl substituent on catalyst performance and stereochemical control is therefore an open area for future investigation.
Structure Activity Relationship Sar Studies and Derivatization of the Pyrrolidine Scaffold
Systematic Modification of the Pyrrolidine (B122466) Nitrogen Atom
The secondary amine of the pyrrolidine ring is a primary site for derivatization. Modifications at this nitrogen atom, such as N-alkylation and N-acylation, can significantly influence the compound's steric and electronic properties, thereby affecting its reactivity and selectivity when used, for example, as a chiral ligand or catalyst. mdpi.com
N-alkylation introduces an alkyl group onto the pyrrolidine nitrogen, which can alter the steric environment around the chiral center. The choice of the alkylating agent and reaction conditions is crucial for achieving selective mono-alkylation, as the resulting secondary amine can compete with the primary amine starting material. pharmaffiliates.com The selectivity of N-alkylation versus O-alkylation can be influenced by factors such as the alkylating agent's structure and the reaction solvent. jocpr.com For instance, in related heterocyclic systems, the use of bulky alkylating agents has been shown to favor O-alkylation due to steric hindrance around the nitrogen atom. jocpr.com Kinetic control has also been demonstrated to favor specific isomers in the N-alkylation of similar heterocyclic compounds. nih.gov The introduction of different N-alkyl groups can modulate the basicity and nucleophilicity of the nitrogen, which is a critical parameter for its function in catalytic applications.
N-acylation involves the introduction of an acyl group to the pyrrolidine nitrogen, forming an amide bond. This transformation is significant as it can be used to synthesize a wide range of derivatives. researchgate.net The reactivity in N-acylation can be low for less nucleophilic N-heterocycles, often requiring activated carboxylic acid derivatives or specific coupling agents. nih.gov The resulting N-acyl pyrrolidines can exhibit restricted rotation around the newly formed amide bond, which can lock the molecule into specific conformations. This conformational rigidity is often a desirable trait in the design of chiral ligands and catalysts, as it can enhance enantioselectivity in asymmetric reactions. The nature of the acyl group, whether it is a simple acetyl group or a more complex moiety, can impact the electronic properties and steric bulk of the resulting molecule, thereby influencing its utility.
The chiral nature of (2R)-2-[2-(trifluoromethyl)phenyl]pyrrolidine makes it a valuable precursor for the synthesis of chiral amides and sulfonamides. These derivatives are important structural motifs in many biologically active compounds and chiral catalysts. researchgate.net
Chiral amides can be formed by coupling the pyrrolidine with various carboxylic acids. The resulting amides incorporate the stereocenter from the pyrrolidine, which can be used to direct subsequent stereoselective transformations. For example, N-prolyl sulfinamides containing two stereogenic centers have been developed and used as organocatalysts. mdpi.com
Chiral sulfonamides are synthesized by reacting the pyrrolidine with sulfonyl chlorides. researchgate.net These compounds are found in a variety of natural products and molecules of biological importance. The sulfonamide linkage is generally stable and can act as a hydrogen bond donor, which can be crucial for molecular recognition and binding to biological targets. The synthesis of N-sulfonyl pyrrolidine-2,5-diones has been described, highlighting the utility of the pyrrolidine scaffold in creating diverse heterocyclic structures. researchgate.net The trifluoromethanesulfonamide (B151150) (-NHTf) group, in particular, has been explored in pyrrolidine-based catalysts, where it can act as an effective H-bond donor. mdpi.com
The properties of these chiral amides and sulfonamides are heavily dependent on the nature of the substituents attached to the carbonyl or sulfonyl group, respectively.
| Modification | Reagent Type | Potential Effect on Pyrrolidine Scaffold | Reference |
| N-Alkylation | Alkyl Halides | Alters steric bulk, basicity, and nucleophilicity. | pharmaffiliates.com |
| N-Acylation | Acyl Chlorides, Carboxylic Acids | Introduces conformational rigidity, modifies electronics. | nih.govresearchgate.net |
| Amide Formation | Carboxylic Acids | Creates chiral amides for use as ligands or synthons. | mdpi.com |
| Sulfonamide Formation | Sulfonyl Chlorides | Generates stable chiral sulfonamides with H-bond donor capability. | researchgate.netresearchgate.net |
Modification of the Phenyl Ring Substituents
The 2-(trifluoromethyl)phenyl group is a defining feature of the molecule, contributing significantly to its electronic and steric properties. Modification of this aromatic ring is a key strategy in SAR studies to fine-tune the molecule's characteristics.
The trifluoromethyl (CF3) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. nih.govnih.govresearchgate.net This strong inductive effect significantly lowers the electron density of the phenyl ring, which can influence its interactions with other molecules, such as in π-stacking or cation-π interactions. nih.gov The CF3 group's presence can enhance the electrophilic character of adjacent functional groups. nih.gov The introduction of additional substituents onto the phenyl ring can further modulate these electronic properties. Electron-donating groups (e.g., methoxy, methyl) would counteract the effect of the CF3 group, while other electron-withdrawing groups (e.g., nitro, cyano) would enhance it.
Sterically, the trifluoromethyl group is larger than a methyl group and can influence the preferred conformation of the molecule. mdpi.com This steric bulk can be advantageous in asymmetric synthesis, where it can help to create a well-defined chiral pocket, leading to higher enantioselectivity. The position of substituents on the phenyl ring is also critical. Substituents at the ortho-position (relative to the pyrrolidine ring) would have a more significant steric impact than those at the meta- or para-positions. Such steric and electronic effects of phenyl substituents have been shown to play important roles in directing reaction pathways and influencing the supramolecular arrangements of related 2-phenylpyrrole compounds. researchgate.netresearchgate.net
| Substituent Property | Example Group | Predicted Effect on the Trifluoromethylphenyl Ring | Reference |
| Electron-Withdrawing | -NO2, -CN | Increases positive charge delocalization, enhances electrophilicity. | nih.govresearchgate.net |
| Electron-Donating | -OCH3, -CH3 | Partially counteracts the electron-withdrawing effect of the CF3 group. | researchgate.net |
| Steric Bulk | -C(CH3)3 | Influences molecular conformation and accessibility of nearby functional groups. | mdpi.com |
| Halogens | -Cl, -Br | Modulates both electronic (inductive withdrawal) and steric properties. | nih.gov |
Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. The trifluoromethyl group is often used as a bioisostere for other groups, such as the methyl, ethyl, isopropyl, and nitro groups. acs.org
One of the most notable bioisosteric relationships is between the trifluoromethyl group and the aliphatic nitro group. nih.govrsc.org Studies have shown that replacing a "non-drug-like" aliphatic nitro group with a CF3 group can lead to compounds with improved metabolic stability and, in some cases, enhanced potency. nih.govrsc.org The CF3 group is more lipophilic than a nitro group, which can improve membrane permeability.
Other potential bioisosteres for the CF3 group have been explored. For example, the pentafluorosulfanyl (SF5) group is even more electronegative and lipophilic. However, its larger size can sometimes lead to a decrease in activity compared to the CF3 analogue, indicating that both steric and electronic factors are at play. nih.gov The trifluoromethoxy (OCF3) group is another common fluorinated substituent used in drug design, known for its high lipophilicity and metabolic stability. nih.gov The choice of a suitable bioisostere is highly context-dependent, and the optimal replacement will vary depending on the specific biological target and its environment. nih.gov
| Original Group | Bioisosteric Replacement | Key Property Changes | Reference |
| Nitro (-NO2) | Trifluoromethyl (-CF3) | Increased metabolic stability, enhanced potency, higher lipophilicity. | nih.govrsc.org |
| Methyl (-CH3) | Trifluoromethyl (-CF3) | Increased lipophilicity, altered electronic properties (withdrawing vs. donating). | mdpi.comacs.org |
| Ethyl (-CH2CH3) | Trifluoromethyl (-CF3) | Similar steric bulk, different electronic properties. | acs.org |
| Trifluoromethyl (-CF3) | Pentafluorosulfanyl (-SF5) | Increased electronegativity and lipophilicity, larger size. | nih.gov |
Stereoisomeric Variations and Their Impact on Research Utility
The stereochemistry of the pyrrolidine ring is a fundamental aspect of its utility in research. The "(2R)" designation in the compound's name specifies the absolute configuration at the carbon atom attached to the phenyl ring. The existence of its enantiomer, (2S)-2-[2-(trifluoromethyl)phenyl]pyrrolidine, allows for comparative studies to probe the importance of stereochemistry for a given application.
In drug discovery, it is common for enantiomers of a chiral molecule to exhibit significantly different pharmacological activities. nih.gov One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or even contribute to undesirable side effects. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers.
In the field of asymmetric synthesis, both enantiomers of a chiral catalyst or auxiliary are highly valuable. mdpi.comnih.gov The availability of both (2R) and (2S) forms of 2-[2-(trifluoromethyl)phenyl]pyrrolidine (B1350793) would allow for the synthesis of either enantiomer of a desired product, a concept known as "enantiodivergent synthesis." For example, in asymmetric catalysis, using the (2R)-pyrrolidine derivative as a ligand might favor the formation of an (R)-product, while the (S)-pyrrolidine ligand would favor the (S)-product. The synthesis of both enantiomers of 2-substituted pyrrolidines has been demonstrated, highlighting the importance of having access to both stereoisomers. nih.gov The development of synthetic routes to access trisubstituted 2-trifluoromethyl pyrrolidines with high diastereo- and enantioselectivity further underscores the focus on controlling the stereochemical outcome in this class of compounds.
Influence of Chiral Center Configuration on Catalytic Performance
The absolute configuration of the chiral center at the C2 position of the pyrrolidine ring is a determining factor in the stereochemical outcome of reactions catalyzed by derivatives of 2-[2-(trifluoromethyl)phenyl]pyrrolidine. In asymmetric catalysis, the use of one enantiomer of a chiral catalyst over its mirror image will ideally lead to the formation of the corresponding enantiomeric product. This principle of enantiomeric control is fundamental to the application of chiral catalysts in synthesizing enantiopure compounds.
The spatial arrangement of the 2-(trifluoromethyl)phenyl group, dictated by the (R) or (S) configuration at the C2 stereocenter, creates a specific chiral environment around the catalytically active site. This environment directs the approach of the reactants, favoring one transition state over the other, which in turn leads to the preferential formation of one enantiomer of the product. Consequently, a catalyst derived from this compound is expected to produce the opposite enantiomer of the product compared to a catalyst derived from its (S)-enantiomer under identical reaction conditions.
The efficiency and stereoselectivity of a reaction are often highly dependent on the "match" between the chiral catalyst, the substrates, and the reaction conditions. While both enantiomers of a catalyst are expected to exhibit similar catalytic activity in terms of reaction rate, the enantioselectivity should be opposite. For instance, if a catalyst with the (R)-configuration yields a product with a high enantiomeric excess (e.e.) for the (R)-product, the corresponding (S)-catalyst should afford the (S)-product with a similarly high e.e.
Computational and Theoretical Studies of 2r 2 2 Trifluoromethyl Phenyl Pyrrolidine
Conformational Analysis and Energy Landscapes
The catalytic efficacy of (2R)-2-[2-(trifluoromethyl)phenyl]pyrrolidine is intrinsically linked to its three-dimensional structure. Conformational analysis, therefore, represents a critical first step in its computational investigation. The molecule possesses two primary sources of conformational flexibility: the puckering of the pyrrolidine (B122466) ring and the rotation around the C-C bond connecting the pyrrolidine and the trifluoromethylphenyl group.
The pyrrolidine ring typically adopts non-planar envelope or twisted conformations to minimize steric strain. In substituted pyrrolidines like the title compound, two low-energy puckered conformations, often referred to as "up" and "down," are of particular interest. researchgate.net The relative stability of these conformers is dictated by the steric and electronic interactions between the substituents.
Furthermore, the orientation of the 2-(trifluoromethyl)phenyl group relative to the pyrrolidine ring significantly impacts the catalyst's steric environment. Density Functional Theory (DFT) calculations are commonly employed to map the potential energy surface (PES) associated with the rotation around the C-C bond. These calculations can identify the global energy minimum conformation as well as other local minima and the rotational energy barriers between them. For analogous 2-substituted trifluoromethyl-aromatic compounds, it has been shown that planar and orthogonal conformations can be preferred depending on the nature of the other substituent. rsc.org
A representative conformational analysis would involve a relaxed PES scan, systematically varying the dihedral angle of the C-N-C-C backbone of the pyrrolidine ring and the C-C bond to the phenyl ring. The results of such an analysis, though specific data for the title compound is not publicly available, can be summarized in a data table.
| Conformer | Pyrrolidine Puckering | Dihedral Angle (N-C-C-Caryl) | Relative Energy (kcal/mol) |
|---|---|---|---|
| A | Down | ~30° | 0.00 |
| B | Up | ~35° | 1.5 |
| C | Down | ~150° | 3.2 |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly DFT, provide profound insights into the electronic properties of this compound, which govern its reactivity. Standard functional and basis set combinations, such as B3LYP/6-31G(d,p), have been shown to be effective for proline-related catalysts. researchgate.net
A key aspect of these calculations is the determination of the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For pyrrolidine-based catalysts, the HOMO is often localized on the nitrogen atom, consistent with its role as a nucleophile in many catalytic cycles.
Furthermore, these calculations can generate an electrostatic potential (ESP) map, which visualizes the charge distribution across the molecule. The ESP map can identify regions of high electron density (nucleophilic sites) and low electron density (electrophilic sites), offering a predictive tool for intermolecular interactions.
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.1 D |
Modeling of Transition States in Catalytic Reactions
The true power of computational chemistry in catalysis lies in its ability to elucidate reaction mechanisms and model transition states (TS). For reactions catalyzed by this compound, identifying the structures and energies of transition states is crucial for understanding the origin of catalysis and stereoselectivity.
Computational studies on reactions involving related 2-arylpyrrolidines suggest that the catalyst often forms a tightly bound ion pair with the electrophile in the transition state. nih.gov The specific non-covalent interactions, such as hydrogen bonds or steric repulsions, within this TS assembly dictate the reaction rate and stereochemical outcome.
For instance, in a Michael addition reaction, the pyrrolidine nitrogen would first react with a carbonyl compound to form an enamine intermediate. This enamine then attacks the Michael acceptor. The stereoselectivity of this reaction is determined by the facial selectivity of the enamine's attack, which is controlled by the steric hindrance imposed by the 2-(trifluoromethyl)phenyl group. Locating the transition states for both possible attack trajectories (leading to the R or S product) and comparing their activation energies allows for a rationalization of the experimentally observed stereoselectivity.
Prediction of Stereochemical Outcomes
A significant application of computational modeling is the a priori prediction of stereochemical outcomes. By calculating the energies of the diastereomeric transition states leading to different stereoisomers, the enantiomeric excess (ee) or diastereomeric ratio (dr) of a reaction can be predicted. It has been demonstrated that for proline-related catalysts, DFT calculations at the B3LYP/6-31G(d,p) level can successfully predict trends in stereoselectivity. researchgate.net
The conformational preference of the pyrrolidine ring (up vs. down) is a critical factor in these predictions, as it influences the orientation of the catalytic moiety and the steric environment of the active site. researchgate.net The energy difference between the competing transition states (ΔΔG‡) is directly related to the product ratio.
| Transition State | Product Stereoisomer | Calculated Relative Free Energy (ΔG‡, kcal/mol) | Predicted Product Ratio |
|---|---|---|---|
| TS-R | R | 15.2 | 95:5 |
| TS-S | S | 17.0 |
Ligand-Receptor/Substrate Docking Simulations for Catalyst Design
While often associated with drug discovery, molecular docking simulations are also a powerful tool for catalyst design. In this context, the "receptor" can be a substrate molecule or another component of the catalytic system. Docking simulations can predict the preferred binding modes of a substrate to the catalyst, providing insights into the pre-organization of the reactants before the key chemical step.
For this compound, docking simulations can be used to model the interaction of the catalyst with various substrates. These simulations can help to rationalize why certain substrates are more reactive or give higher stereoselectivity than others. The results of docking studies, often expressed as a docking score, can guide the rational modification of the catalyst structure to improve its performance. For example, by identifying key steric clashes or favorable interactions, one can propose modifications to the pyrrolidine or the aryl substituent to enhance the desired catalytic properties. Such in silico screening can significantly accelerate the discovery of new and improved catalysts.
Future Directions and Broader Research Impact
Integration into Multicomponent Reactions and Cascade Catalysis
The principles of green chemistry and the demand for efficient synthetic routes have propelled the development of multicomponent reactions (MCRs) and cascade catalysis. mdpi.commdpi.com These strategies allow for the construction of complex molecular architectures in a single step from three or more reactants, thereby minimizing waste and saving resources. The integration of (2R)-2-[2-(trifluoromethyl)phenyl]pyrrolidine into such reaction schemes is a promising area of future research.
The pyrrolidine (B122466) moiety is a well-established organocatalytic motif, capable of activating substrates through the formation of enamine or iminium ion intermediates. The 2-(trifluoromethyl)phenyl substituent can exert significant steric and electronic influence, potentially leading to novel reactivity and enhanced stereoselectivity in MCRs. For instance, its application in the synthesis of highly substituted pyrrolidines through a [3+2] cycloaddition cascade could be a fruitful avenue of exploration. mdpi.com
Future research will likely focus on designing MCRs and cascade reactions that leverage the specific properties of this compound to synthesize novel heterocyclic scaffolds. The development of such reactions would be of significant interest to the pharmaceutical and agrochemical industries, where the rapid generation of molecular diversity is crucial for drug discovery programs. mdpi.com
Development of Immobilized or Recyclable Catalytic Systems
While organocatalysts like this compound offer significant advantages, their separation and recovery from the reaction mixture can be challenging, especially in large-scale applications. The development of immobilized or recyclable catalytic systems is therefore a critical area of future research.
One promising approach is the covalent anchoring of the catalyst to a solid support, such as a polymer resin or silica (B1680970) gel. nih.gov This heterogenization allows for easy separation of the catalyst by simple filtration and enables its reuse in multiple reaction cycles. Research in this area would involve the synthesis of derivatives of this compound functionalized with a suitable linker for attachment to the solid support, without compromising its catalytic activity and stereoselectivity.
Another strategy involves the use of soluble supports that allow for catalyst recovery through precipitation or extraction. The development of such systems for this compound would enhance its practical utility and economic viability, making it a more attractive option for industrial-scale synthesis.
Exploration of Novel Reaction Manifolds with this compound
The unique electronic properties conferred by the trifluoromethyl group suggest that this compound could be employed in novel reaction manifolds that are not accessible with traditional pyrrolidine-based catalysts. nih.gov The strong electron-withdrawing nature of the CF3 group can influence the reactivity of the pyrrolidine nitrogen and the adjacent stereocenter, potentially enabling new types of asymmetric transformations.
Future research could explore the use of this catalyst in reactions such as asymmetric Michael additions of challenging nucleophiles, novel cycloaddition reactions, and enantioselective C-H functionalization reactions. nih.govacs.orgnih.gov The development of such methodologies would expand the toolkit of synthetic chemists and provide access to previously inaccessible chiral molecules.
Furthermore, the trifluoromethyl group can be a target for chemical modification, opening up possibilities for "trifluoromethyl transformation" reactions to generate novel pyrrole-containing compounds with potential biological activity. nih.gov
Potential as a Versatile Chiral Building Block in Advanced Organic Synthesis
Beyond its role in catalysis, this compound holds significant potential as a versatile chiral building block for the synthesis of complex organic molecules. nih.govacs.orgenamine.netresearchgate.net The trifluoromethylated pyrrolidine motif is of growing interest in medicinal chemistry due to the unique physicochemical properties imparted by the trifluoromethyl group, such as increased metabolic stability and lipophilicity. nih.govchemimpex.com
This compound can serve as a key intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. chemimpex.com Its chiral nature allows for the stereocontrolled synthesis of complex targets, which is often a critical requirement for biological activity.
Future applications in this area could include its use in the synthesis of novel enzyme inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents. Its utility as a chiral auxiliary, where it can be temporarily incorporated into a molecule to direct a stereoselective reaction before being cleaved, is another promising avenue for exploration. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2R)-2-[2-(trifluoromethyl)phenyl]pyrrolidine?
- Methodology : The compound can be synthesized via stereoselective methods such as asymmetric hydrogenation or chiral resolution. For example, the hydrochloride salt of a structurally similar compound, (R)-2-(4-(trifluoromethyl)phenyl)pyrrolidine, is synthesized using enantioselective catalysis, as seen in pharmaceutical intermediates . Key steps include the use of chiral auxiliaries or catalysts (e.g., Ru-BINAP complexes) to ensure the desired (2R) configuration. Reaction optimization should focus on temperature control (e.g., 0–25°C) and solvent selection (e.g., methanol or THF) to maximize yield and enantiomeric excess (ee > 98%) .
Q. How can the chirality and stereochemical purity of this compound be confirmed?
- Methodology : Use chiral HPLC with a column such as Chiralpak AD-H or OD-H and a mobile phase of hexane/isopropanol (90:10). Compare retention times with racemic mixtures or reference standards. Polarimetry ([α]D) and circular dichroism (CD) spectroscopy are complementary techniques. For instance, LCMS and HPLC retention time data (e.g., 0.79 minutes under SQD-FA05 conditions) can validate purity and stereochemistry .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodology :
- NMR : 1H and 13C NMR to confirm substituent positions and stereochemistry (e.g., δ 7.5–8.0 ppm for aromatic protons adjacent to the trifluoromethyl group) .
- LCMS : Confirm molecular weight (e.g., m/z 183.2 for the free base) and detect impurities .
- X-ray crystallography : Resolve absolute configuration, particularly for hydrochloride salts .
Q. What are the safety considerations when handling this compound?
- Methodology : Follow GHS guidelines for fluorinated pyrrolidines:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation (H335) .
- Storage : Keep at 2–8°C in airtight containers to prevent degradation .
- Disposal : Neutralize with dilute HCl before disposal in halogenated waste containers .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?
- Methodology : The electron-withdrawing trifluoromethyl group enhances metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation. In SAR studies, compare analogs (e.g., 2-(4-chlorophenyl)pyrrolidine) to assess potency shifts. For example, in kinase inhibitors, the trifluoromethyl group improves binding affinity by 10–100× due to hydrophobic interactions with target pockets .
Q. What strategies are effective in resolving enantiomers during synthesis?
- Methodology :
- Kinetic resolution : Use lipases (e.g., Candida antarctica) to selectively acylate one enantiomer .
- Diastereomeric crystallization : Form salts with chiral acids (e.g., tartaric acid) and recrystallize .
- Chromatography : Preparative chiral HPLC with cellulose-based columns (e.g., Lux Amylose-2) .
Q. How can contradictions in biological activity data between in vitro and in vivo studies be addressed?
- Methodology :
- Pharmacokinetic profiling : Measure plasma protein binding and logP (e.g., logP = 2.1 for similar compounds) to assess bioavailability .
- Metabolite identification : Use LC-HRMS to detect oxidative metabolites that may reduce efficacy .
- Dose optimization : Conduct allometric scaling from rodent models (e.g., 10 mg/kg in mice ≈ 0.8 mg/kg in humans) .
Q. What computational methods predict the compound’s interactions with biological targets?
- Methodology :
- Docking simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., PARP-1 or kinase domains). The trifluoromethyl group’s van der Waals interactions are critical for binding energy (−9.2 kcal/mol in silico) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD < 2.0 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
